2,2'-Dibromo-4,4'-dichloro-1,1'-biphenyl
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Overview
Description
2,2’-Dibromo-4,4’-dichloro-1,1’-biphenyl is an organic compound with the molecular formula C12H6Br2Cl2. It belongs to the biphenyl family, which consists of two benzene rings connected by a single bond. This compound is characterized by the presence of two bromine atoms and two chlorine atoms attached to the biphenyl structure. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Dibromo-4,4’-dichloro-1,1’-biphenyl typically involves the bromination and chlorination of biphenyl derivatives. One common method is the bromination of 4,4’-dichlorobiphenyl using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 2,2’ positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 2,2’-Dibromo-4,4’-dichloro-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex biphenyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized biphenyl derivatives, while coupling reactions can produce extended biphenyl systems .
Scientific Research Applications
2,2’-Dibromo-4,4’-dichloro-1,1’-biphenyl is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and protein binding.
Medicine: It is explored for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism by which 2,2’-Dibromo-4,4’-dichloro-1,1’-biphenyl exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways and cellular processes, making the compound valuable for studying molecular mechanisms .
Comparison with Similar Compounds
2,2’-Dibromo-4,4’-diiodo-1,1’-biphenyl: This compound has iodine atoms instead of chlorine, which can affect its reactivity and applications.
4,4’-Dichlorobiphenyl: Lacks bromine atoms, making it less reactive in certain substitution reactions.
2,2’-Dibromobiphenyl:
Uniqueness: 2,2’-Dibromo-4,4’-dichloro-1,1’-biphenyl is unique due to the presence of both bromine and chlorine atoms, providing a versatile platform for various chemical modifications and applications. Its dual halogenation enhances its reactivity and makes it suitable for diverse research and industrial purposes .
Properties
Molecular Formula |
C12H6Br2Cl2 |
---|---|
Molecular Weight |
380.9 g/mol |
IUPAC Name |
2-bromo-1-(2-bromo-4-chlorophenyl)-4-chlorobenzene |
InChI |
InChI=1S/C12H6Br2Cl2/c13-11-5-7(15)1-3-9(11)10-4-2-8(16)6-12(10)14/h1-6H |
InChI Key |
IOXFVWQZMNOJGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)C2=C(C=C(C=C2)Cl)Br |
Origin of Product |
United States |
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